molecular formula C11H14N8O2 B11533160 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11533160
M. Wt: 290.28 g/mol
InChI Key: YELZMVRRZXUPTC-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole with cyclopentanone to form the cyclopentylidene derivative. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carbohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include H₂O₂, NaBH₄, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclopentylidene-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14N8O2

Molecular Weight

290.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(cyclopentylideneamino)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H14N8O2/c1-6-8(11(20)15-13-7-4-2-3-5-7)14-18-19(6)10-9(12)16-21-17-10/h2-5H2,1H3,(H2,12,16)(H,15,20)

InChI Key

YELZMVRRZXUPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C3CCCC3

Origin of Product

United States

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